9,10-Dimethoxycanthin-6-one

Descripción general

Descripción

9,10-Dimethoxycanthin-6-one is a naturally occurring alkaloid compound found in various plant species, particularly within the Simaroubaceae family. This compound is known for its diverse biological activities, including anti-inflammatory, cytotoxic, and anti-malarial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxycanthin-6-one typically involves the extraction of the compound from plant sources such as Eurycoma longifolia and Eurycoma harmandiana. The extraction process includes the use of solvents like ethanol and dichloromethane, followed by chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its extraction and purification processes. advancements in biotechnological methods and large-scale extraction techniques may facilitate its production in the future .

Análisis De Reacciones Químicas

Types of Reactions: 9,10-Dimethoxycanthin-6-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of catalysts and solvents like acetonitrile.

Major Products Formed: The major products formed from these reactions include various hydroxylated, methoxylated, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have demonstrated that 9,10-dimethoxycanthin-6-one exhibits potent cytotoxic effects against several cancer cell lines.

- Cytotoxicity Studies :

- It has shown significant activity against human fibrosarcoma (HT-1080) with an IC50 value indicating effective inhibition of cell proliferation .

- The compound also displayed strong cytotoxic properties against prostate adenocarcinoma (LNCaP), lung adenocarcinoma (LU-1), and leukemia (HL-60) cell lines, with IC50 values ranging from 0.91 to 3.73 μM .

Anti-inflammatory Effects

The compound has been identified as a contributor to anti-inflammatory responses in various experimental models.

- Mechanism of Action :

- It suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages .

- In a septic shock model, it protected mice from LPS-induced mortality, indicating its potential as a therapeutic agent in inflammatory diseases .

Antimicrobial Activity

This compound has shown promising antibacterial and antifungal properties.

- Antibacterial Effects :

Case Study 1: Treatment of Inflammatory Bowel Disease (IBD)

A study focusing on the effects of canthin-6-one derivatives, including this compound, indicated its potential in managing IBD through suppression of TNF-α and other inflammatory cytokines in a rat model induced by trinitrobenzene sulfonic acid (TNBS). The treatment resulted in reduced colonic inflammation and improved histological scores .

Case Study 2: Anticancer Efficacy Against Melanoma

In vitro experiments revealed that this compound effectively inhibited the proliferation of melanoma cell lines at concentrations as low as 5.4 μM, showcasing its potential as a therapeutic agent against aggressive cancers .

Mecanismo De Acción

The mechanism of action of 9,10-Dimethoxycanthin-6-one involves the inhibition of key signaling pathways:

Comparación Con Compuestos Similares

- 9-Methoxycanthin-6-one

- 4,9-Dimethoxy-5-hydroxycanthin-6-one

- Canthin-6-one N-oxide

- 10-Hydroxycanthin-6-one

Comparison: 9,10-Dimethoxycanthin-6-one is unique due to its dual methoxy groups at positions 9 and 10, which enhance its biological activity compared to other canthin-6-one derivatives. This structural feature contributes to its potent anti-inflammatory and cytotoxic properties .

Actividad Biológica

9,10-Dimethoxycanthin-6-one is a significant alkaloid derived from the Eurycoma longifolia plant, commonly known for its traditional medicinal uses. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and immunology. This article delves into the biological activity of this compound, focusing on its antiproliferative effects, anti-inflammatory properties, and potential therapeutic applications.

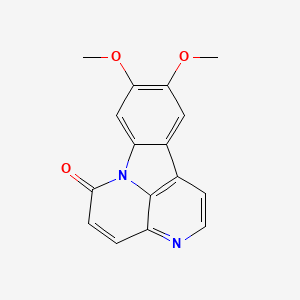

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two methoxy groups located at the 9 and 10 positions of the canthin skeleton. This unique structure contributes to its pharmacological profile and enhances its biological activity compared to other canthinone derivatives.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, it has shown cytotoxic effects on the HT-1080 human fibrosarcoma cell line with an IC50 value of 5.0 µM . This indicates a strong potential for further development as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HT-1080 (Fibrosarcoma) | 5.0 |

| DU145 (Prostate Cancer) | 7.73 - 15.09 |

| HCC 1395 (Breast Cancer) | Not specified |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been extensively studied. It has been shown to suppress the release of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells at concentrations of 10 µM , 25 µM , and 50 µM .

Additionally, it exhibits NF-κB inhibitory effects with an IC50 value of 19.5 µM , highlighting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB transcription leads to reduced expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

- NLRP3 Inflammasome : Canthin derivatives have been shown to affect the NLRP3 inflammasome pathway, which plays a crucial role in chronic inflammatory diseases .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in various experimental settings:

- In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines, including prostate and breast cancer cells.

- In Vivo Studies : Research indicates that canthin derivatives can suppress inflammatory responses in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .

Propiedades

IUPAC Name |

12,13-dimethoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c1-20-13-7-10-9-5-6-17-11-3-4-15(19)18(16(9)11)12(10)8-14(13)21-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMIBFAQYHUWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701196166 | |

| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155861-51-1 | |

| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dimethoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701196166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity of 9,10-Dimethoxycanthin-6-one reported in these studies?

A1: this compound has demonstrated significant anti-inflammatory activity in both in vitro and in vivo studies. [] This activity is primarily attributed to its ability to suppress the production of pro-inflammatory mediators. []

Q2: How does this compound exert its anti-inflammatory effects?

A2: Research suggests that this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. [] It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), two key enzymes involved in the inflammatory process. []

Q3: What is the source of this compound?

A3: this compound is a naturally occurring alkaloid found in the roots of the Eurycoma longifolia plant. [, , , ] This plant, also known as Tongkat Ali, is traditionally used in Southeast Asian countries for its medicinal properties.

Q4: Aside from this compound, are there other canthin-6-one alkaloids found in Eurycoma longifolia?

A4: Yes, Eurycoma longifolia contains a variety of canthin-6-one alkaloids. Some of the other identified compounds include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.